![molecular formula C17H10F2N2OS2 B5524544 5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)
5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
Synthesis Analysis
Synthesis of thiazolidinone derivatives, such as the title compound, often involves the reaction of appropriate precursors under specific conditions to form the desired thiazolidinone ring structure. For instance, one common method involves the reaction of thiadiazole derivatives with mercaptoacetic acid, leading to the formation of the thiazolidinone ring through a cyclization process. An example of such synthesis is reported by Li-he Yin et al. (2008), where a related compound was synthesized and its structure confirmed through various spectroscopic methods (Yin, Wan, Han, Wang, & Wang, 2008).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt different conformations depending on the substituents attached to it. The crystal structure analysis often reveals interesting conformational details and molecular interactions, such as hydrogen bonding and pi-pi stacking, which can significantly influence the compound's biological activities. Delgado et al. (2006) provided insights into the hydrogen-bonded dimers and chains formed by thiazolidinone derivatives, highlighting the structural versatility of these compounds (Delgado, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of derivatives similar to "5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one" often targets improved anticancer activity. For instance, novel 2-substituted benzimidazole derivatives, including compounds with structural motifs related to thiazolidinones, have been synthesized and shown to exhibit significant antitumor activity against various human cancer cell lines, indicating their potential in anticancer drug development (Refaat, 2010). Additionally, derivatives of thiazolidin-4-one have been explored for their antimicrobial activity, suggesting the compound's versatility in addressing different types of bacterial infections (Pansare Dattatraya & Shinde Devanand, 2015).
Structural and Mechanistic Insights
The structural analysis of similar compounds has provided insights into their potential mechanisms of action. For example, studies on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones have highlighted the importance of hydrogen-bonded dimers and aromatic pi-pi stacking interactions in their molecular architecture, which could play a role in their biological activity (Delgado et al., 2006). Furthermore, the evaluation of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) has revealed its ability to modulate reactive oxygen species production and caspase-3 activity in human cancer cell lines, underscoring the therapeutic potential of such compounds through apoptotic pathways (Szychowski et al., 2019).
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Thiazolidinones are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . The exact mechanism would depend on the specific target of the compound in the body.
Future Directions
properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(E)-(4-fluorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2OS2/c18-13-5-1-11(2-6-13)9-15-16(22)21(17(23)24-15)20-10-12-3-7-14(19)8-4-12/h1-10H/b15-9-,20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKAOWBTLUAWSX-ZMSCOZPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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